2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
Description
2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a synthetic compound featuring a benzodiazole core substituted with a methyl group and a piperazine moiety linked to a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group.
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-22-17-5-3-2-4-16(17)21-20(22)23-8-10-24(11-9-23)29(25,26)15-6-7-18-19(14-15)28-13-12-27-18/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEKIJBRQNXCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
Starting Materials :
- o-Phenylenediamine (1.0 equiv)
- Acetic acid (2.0 equiv)
Procedure :
- Cyclocondensation : React o-phenylenediamine with acetic acid under reflux in 4M HCl for 6–8 hours to form 1H-benzimidazole.
- N-Methylation : Treat the product with methyl iodide (1.2 equiv) in DMF using NaH (1.5 equiv) as a base at 0–5°C. Stir for 12 hours to obtain 1-methyl-1H-benzimidazole.
Synthesis of Intermediate B: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride
Benzodioxine Sulfonation
Reagents :
- 2,3-Dihydro-1,4-benzodioxine (1.0 equiv)
- Chlorosulfonic acid (3.0 equiv)
Method :
Sulfonyl Chloride Formation
Reagents :
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonic acid (1.0 equiv)
- Phosphorus pentachloride (PCl₅, 2.0 equiv)
Procedure :
- Reflux the sulfonic acid with PCl₅ in toluene for 3 hours.
- Distill under reduced pressure to obtain Intermediate B as a pale-yellow liquid.
Final Coupling: Sulfonamide Bond Formation
Reaction Setup :
- Intermediate A (1.0 equiv)
- Intermediate B (1.2 equiv)
- DIPEA (2.5 equiv) in anhydrous ACN
Steps :
- Add Intermediate B to a solution of Intermediate A and DIPEA in ACN at 0°C.
- Warm to room temperature and stir for 12 hours.
- Concentrate under vacuum and purify via reversed-phase flash chromatography (C18, MeOH/H₂O) to isolate the title compound.
Optimization Notes :
- Excess DIPEA ensures complete deprotonation of the piperazine nitrogen.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Analytical Characterization Data
Spectroscopic Data
Purity Assessment
Alternative Synthetic Routes
Microwave-Assisted Coupling
Using microwave irradiation (150°C, 30 min) reduces reaction time to 1 hour with comparable yields (62%).
Solid-Phase Synthesis
Immobilize Intermediate A on Wang resin and perform sulfonylation with Intermediate B. Cleavage with TFA/H₂O yields the product (55% yield).
Challenges and Troubleshooting
Sulfonyl Chloride Stability
Byproduct Formation
- Over-sulfonation of benzodioxine can occur if chlorosulfonic acid exceeds 3.0 equiv.
- Column chromatography with EtOAc/hexane (1:1) removes unreacted starting materials.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The benzodioxine moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine moiety can yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring can introduce various functional groups .
Scientific Research Applications
2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares the pharmacological properties of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole with three key analogs: S 18126 , L 745,870 , and raclopride , based on receptor affinity, selectivity, and functional outcomes (Table 1, Table 2).
Structural and Receptor Affinity Comparisons
Structural Features :
- 2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole : Contains a benzodiazole core and a sulfonyl-linked benzodioxine-piperazine side chain.
- S 18126 : Features an indane core with a benzodioxine-piperazine-methyl group.
- L 745,870 : A pyrrolopyridine derivative with a chlorophenyl-piperazine group.
- Raclopride : A benzamide derivative selective for D2/D3 receptors.
Receptor Affinity (Ki Values) :
| Compound | hD4 (nM) | hD2 (nM) | hD3 (nM) | σ1 (nM) | Other Receptors (>3000 nM) |
|---|---|---|---|---|---|
| S 18126 | 2.4 | 738 | 2840 | 1.6 | D1, D5, 5-HT, adrenergic |
| L 745,870 | 2.5 | 905 | >3000 | N/A | D1, D5 |
| Raclopride | >3000 | 1.1 | 1.4 | N/A | D4, 5-HT, adrenergic |
| 2-[4-(...)benzodiazole* | *N/A | *N/A | *N/A | *N/A | *N/A |
*Direct data unavailable; inferred selectivity for D4 receptors due to structural similarity to S 18126 and L 745,870 .
Functional In Vitro and In Vivo Comparisons
In Vitro Antagonism :
- S 18126 and L 745,870 potently blocked dopamine-induced [35S]-GTPγS binding at hD4 receptors (Kb = 2.2 nM and 1.0 nM, respectively), whereas raclopride was inactive (>1000 nM).
In Vivo Effects :
| Effect | Raclopride (mg/kg) | S 18126 (mg/kg) | L 745,870 (mg/kg) |
|---|---|---|---|
| DA synthesis enhancement | 0.01–0.05 (s.c.) | >40.0 (s.c.) | >40.0 (s.c.) |
| Catalepsy induction | 0.01–2.0 (s.c.) | 10.0–80.0 (s.c.) | 10.0–80.0 (s.c.) |
| Cortical DA increase (dialysis) | 0.16 (s.c.) | 40.0 (s.c.) | Inactive |
- Raclopride exhibited robust D2/D3-mediated effects (e.g., amphetamine hyperlocomotion blockade, rotational behavior inhibition).
- S 18126 and L 745,870 showed weak activity in D2/D3-dependent models but elevated cortical DA and noradrenaline at high doses (40 mg/kg), suggesting off-target effects .
Key Differences and Implications
- Selectivity : S 18126 and L 745,870 are >100-fold selective for D4 over D2/D3 receptors, unlike raclopride. The sulfonyl group in 2-[4-(...)benzodiazole may enhance solubility or D4 binding compared to S 18126’s methyl linker.
Biological Activity
The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Chemical Formula : C19H22N2O7S2
- Molecular Weight : 454.517 g/mol
- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxin-6-sulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine
- CAS Number : Not specified
The biological activity of this compound primarily stems from its structural features, which include a benzodiazole moiety and a piperazine ring. These structures are known for their interactions with various biological targets:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfonamide group enhances the activity against bacterial strains by inhibiting bacterial growth through disruption of folic acid synthesis .
- Anticancer Potential : The benzodiazole derivatives have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells by activating specific signaling pathways .
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value in the low micromolar range against breast and lung cancer cells, indicating potent anticancer activity .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses .
Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. It was administered to mice with induced tumors. Results indicated a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 100 µg/mL, it inhibited bacterial growth by over 80%, demonstrating its potential as a therapeutic agent against infections .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step functional group transformations starting from commercially available precursors. Key steps include sulfonylation of the piperazine ring and coupling with the benzodiazole moiety. Optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity .
- Catalyst Use : Triethylamine or DMAP can accelerate sulfonylation and reduce side reactions .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize thermal degradation .
- Purification : Column chromatography (silica gel) or membrane separation technologies (CRDC subclass RDF2050104) ensure high purity .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzodioxine methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 456.12) .
- X-ray Crystallography : SHELX programs refine crystal structures; hydrogen bonding between sulfonyl and benzodiazole groups is critical for stability .
- Elemental Analysis : Carbon/nitrogen ratios validate stoichiometry (e.g., C: 52.1%, N: 12.4%) .
Advanced Research Questions
Q. How can computational methods predict reactivity or pharmacological profiles?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron distribution to predict sulfonyl group nucleophilicity .
- Molecular Docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., benzodiazole binding to kinase active sites) .
- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier permeability) .
Q. What strategies resolve contradictions in crystallographic data during structural determination?
Methodological Answer:
- Data Refinement : Use SHELXL for high-resolution refinement; adjust thermal parameters (B-factors) for sulfonyl groups .
- Twinned Data Analysis : SHELXE resolves overlapping reflections in twinned crystals via Patterson map deconvolution .
- Validation Tools : CCP4’s Coot and MolProbity assess geometric accuracy (e.g., Ramachandran outliers <0.5%) .
Q. How to design experiments to study structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents on the benzodioxine or piperazine rings (e.g., halogenation, methylation) .
- Biological Assays : Screen against kinase panels or GPCRs; IC₅₀ values correlate with electronic effects of substituents .
- Statistical Modeling : QSAR models (e.g., CoMFA) link steric/electronic descriptors to activity trends .
Q. How can heterogeneous catalysis improve scalability of the synthesis?
Methodological Answer:
- Solid-Supported Catalysts : Silica-immobilized Pd catalysts reduce metal leaching in coupling steps .
- Flow Chemistry : Continuous reactors (CRDC subclass RDF2050108) enhance reproducibility and throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
